![molecular formula C25H31FN2O B10886427 (4-Benzylpiperidin-1-yl)[1-(3-fluorobenzyl)piperidin-3-yl]methanone](/img/structure/B10886427.png)
(4-Benzylpiperidin-1-yl)[1-(3-fluorobenzyl)piperidin-3-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-BENZYLPIPERIDINO)[1-(3-FLUOROBENZYL)-3-PIPERIDYL]METHANONE is a synthetic organic compound belonging to the class of piperidine derivatives This compound is characterized by the presence of two piperidine rings, one substituted with a benzyl group and the other with a 3-fluorobenzyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERIDINO)[1-(3-FLUOROBENZYL)-3-PIPERIDYL]METHANONE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a dihaloalkane, with ammonia or a primary amine under high-temperature conditions.
Substitution Reactions: The piperidine ring is then functionalized by introducing the benzyl and 3-fluorobenzyl groups. This is typically done through nucleophilic substitution reactions where the piperidine nitrogen attacks the benzyl halide and 3-fluorobenzyl halide, respectively.
Formation of the Methanone Group: The final step involves the introduction of the methanone group. This can be achieved through a Friedel-Crafts acylation reaction, where the benzylpiperidine derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of (4-BENZYLPIPERIDINO)[1-(3-FLUOROBENZYL)-3-PIPERIDYL]METHANONE follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification Steps: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
(4-BENZYLPIPERIDINO)[1-(3-FLUOROBENZYL)-3-PIPERIDYL]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the methanone group to an alcohol.
Substitution: The benzyl and 3-fluorobenzyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides or fluorobenzyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the substituents introduced.
科学研究应用
Chemistry
In chemistry, (4-BENZYLPIPERIDINO)[1-(3-FLUOROBENZYL)-3-PIPERIDYL]METHANONE is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. Studies have shown that piperidine derivatives can exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties. (4-BENZYLPIPERIDINO)[1-(3-FLUOROBENZYL)-3-PIPERIDYL]METHANONE is being explored for its potential as a therapeutic agent in these areas.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals. Its unique properties make it suitable for applications in the production of polymers, resins, and other specialty chemicals.
作用机制
The mechanism of action of (4-BENZYLPIPERIDINO)[1-(3-FLUOROBENZYL)-3-PIPERIDYL]METHANONE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
(4-BENZYLPIPERIDINO)[1-(4-FLUOROBENZYL)-3-PIPERIDYL]METHANONE: Similar structure but with a different position of the fluorine atom.
(4-BENZYLPIPERIDINO)[1-(3-CHLOROBENZYL)-3-PIPERIDYL]METHANONE: Similar structure with a chlorine substituent instead of fluorine.
(4-BENZYLPIPERIDINO)[1-(3-BROMOBENZYL)-3-PIPERIDYL]METHANONE: Similar structure with a bromine substituent.
Uniqueness
(4-BENZYLPIPERIDINO)[1-(3-FLUOROBENZYL)-3-PIPERIDYL]METHANONE is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The presence of both benzyl and 3-fluorobenzyl groups also contributes to its distinct properties compared to other similar compounds.
This detailed overview provides a comprehensive understanding of (4-BENZYLPIPERIDINO)[1-(3-FLUOROBENZYL)-3-PIPERIDYL]METHANONE, covering its synthesis, reactions, applications, and unique characteristics
属性
分子式 |
C25H31FN2O |
|---|---|
分子量 |
394.5 g/mol |
IUPAC 名称 |
(4-benzylpiperidin-1-yl)-[1-[(3-fluorophenyl)methyl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C25H31FN2O/c26-24-10-4-8-22(17-24)18-27-13-5-9-23(19-27)25(29)28-14-11-21(12-15-28)16-20-6-2-1-3-7-20/h1-4,6-8,10,17,21,23H,5,9,11-16,18-19H2 |
InChI 键 |
QCVNOWBSLHBOBJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)F)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-3-hydroxy-10,13-dimethyl-16-(thiophen-2-ylmethylene)tetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B10886349.png)
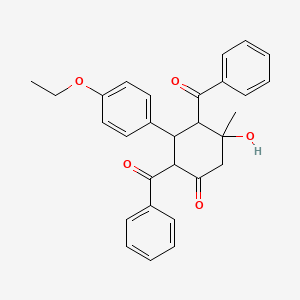
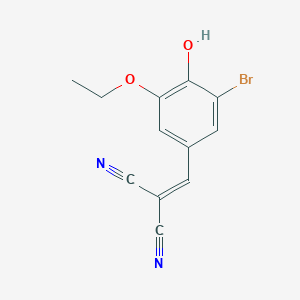
![2-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B10886366.png)
![2-(2-{(Z)-[3-methyl-1-(3-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)acetamide](/img/structure/B10886367.png)
![3-(2-Methoxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B10886382.png)
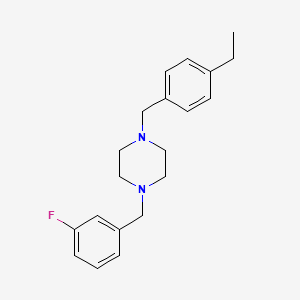
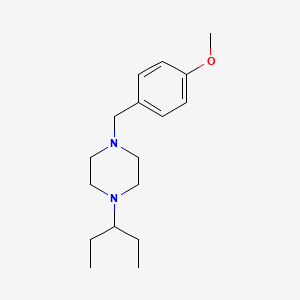

![N-[4-(benzyloxy)-3-methoxybenzyl]-N-methyl-2-(pyridin-2-yl)ethanamine](/img/structure/B10886388.png)
![2-(4-Bromophenoxy)-1-[4-(3-fluorobenzyl)piperazin-1-yl]ethanone](/img/structure/B10886392.png)
![4-[4-(4-chlorophenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoic acid](/img/structure/B10886402.png)
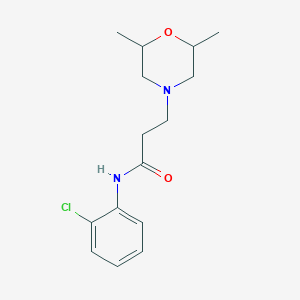
![4-{[4-(Pyrrolidin-1-yl)piperidin-1-yl]methyl}pyridine](/img/structure/B10886420.png)
